molecular formula C14H21N B14197797 1-[(2S)-1-Phenylpropan-2-yl]piperidine CAS No. 918881-86-4

1-[(2S)-1-Phenylpropan-2-yl]piperidine

Cat. No.: B14197797
CAS No.: 918881-86-4
M. Wt: 203.32 g/mol
InChI Key: TWIKIOOMYIVBAD-ZDUSSCGKSA-N
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Description

1-[(2S)-1-Phenylpropan-2-yl]piperidine is a chiral organic compound featuring a piperidine moiety linked to a (S)-1-phenylpropan-2-yl group. This structure is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of monoamine transporters. Compounds with similar structural motifs, such as those based on modafinil, have been investigated as atypical dopamine transporter (DAT) inhibitors . These inhibitors bind to DAT with high affinity but demonstrate a behavioral profile distinct from classic stimulants like cocaine, making them valuable tools for studying psychostimulant use disorders and potentially leading to therapeutic applications . The (2S) chiral center is critical for its interaction with biological targets, as enantiomeric purity can profoundly influence binding affinity and functional activity at neuronal transporters and receptors . Researchers can utilize this compound to explore structure-activity relationships (SAR), probe conformational states of DAT, and develop novel pharmacotherapies for addiction . It is supplied as a research chemical strictly for laboratory investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

918881-86-4

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-[(2S)-1-phenylpropan-2-yl]piperidine

InChI

InChI=1S/C14H21N/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/t13-/m0/s1

InChI Key

TWIKIOOMYIVBAD-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Organozinc Reagent Synthesis and Cyclization

The foundational approach for synthesizing 2-substituted piperidines involves the preparation of β-aminoalkyl zinc iodides derived from chiral amino acids. For instance, L-serine derivatives are converted into protected β-aminoalkyl zinc iodides, which undergo copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene (41) to form 5-methylene piperidine intermediates. Cyclization using sodium hydride yields enantiomerically enriched 5-methylene-2-substituted piperidines (55–85% yields).

Reaction Conditions :

  • Catalyst : CuI (10 mol%)
  • Base : NaH (2.0 equiv)
  • Temperature : 0°C to room temperature
  • Solvent : Tetrahydrofuran (THF)

Hydrogenation for Stereochemical Control

Hydrogenation of 5-methylene piperidines introduces a methyl group at position 5 while resolving diastereomers. For example, hydrogenating TFA-protected 5-methylene piperidines over Pd/C (10% w/w) in methanol yields separable 5-methyl-2-substituted piperidines with higher stereoselectivity (trans:cis = 3:1) compared to Boc-protected analogs (trans:cis = 1:1). This step is critical for accessing the (2S)-configured target compound.

Palladium-Catalyzed Allylic Amination and Coupling

Allylic Amination for Piperidine Ring Formation

Palladium-catalyzed allylic amination, as demonstrated by Desmaële et al., enables the construction of the piperidine skeleton via η³-allylpalladium intermediates. Reaction of benzylamine with unsaturated ester 23 (derived from bromo-acetal 15) forms 5-methylene piperidine 25a in 68% yield. However, less nucleophilic amines (e.g., p-toluenesulfonamide) exhibit reduced efficiency (42% yield), underscoring the sensitivity of this method to electronic effects.

Key Intermediate :

  • Substrate : Unsaturated ester 23 (R = Ac)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : 1,4-Bis(diphenylphosphino)butane (dppb)

Heck Coupling for Side-Chain Functionalization

Post-hydrogenation, Heck reactions introduce aryl groups at position 5. For instance, coupling 5-methylpiperidine with iodobenzene using Pd(OAc)₂ and P(o-tol)₃ generates 2,5-disubstituted piperidines with retained stereochemistry. This method is adaptable for installing the phenylpropan-2-yl group via aryl halide precursors.

Reductive Cyclization of Oxoamino Acid Derivatives

Synthesis of 6-Oxoamino Acids

Davis and co-workers developed a reductive cyclization strategy starting from 6-oxoamino acids. Conjugate addition of organozinc reagents (derived from L-serine) to enones forms imine intermediates, which undergo stereoselective reduction with NaBH₄ to yield 2,6-disubstituted piperidines. While this method produces inseparable diastereomers (1:1 ratio), it offers a pathway to pipecolic acid derivatives relevant to the target compound.

Example :

  • Substrate : Aldehyde 65 (R = menthol)
  • Reductant : NaBH₄ (2.0 equiv)
  • Yield : 70% (cis- and trans-pipecolates)

Stereoselective Alkylation of Piperidine Precursors

Chiral Pool Synthesis from Amino Acids

The Jackson group’s organozinc methodology utilizes amino acids (e.g., L-aspartic acid) to generate enantiopure piperidines. Alkylation of β-aminoalkyl zinc iodides with propenoyl chloride forms 4-oxo amino acids, which cyclize to piperidines under acidic conditions (e.g., HCl/Et₂O). This approach ensures retention of chirality from the amino acid precursor.

Case Study :

  • Starting Material : L-Aspartic acid
  • Key Step : Pd(PPh₃)₂Cl₂-catalyzed coupling with propenoyl chloride
  • Yield : 39% (4-oxo intermediate), quantitive cyclization

Resolution of Diastereomers via Crystallization

Diastereomeric piperidines derived from reductive cyclization are separable via fractional crystallization. For example, the cis- and trans-2,6-dimethylpiperidines from Blechert’s domino metathesis-hydrogenation method are resolved using hexane/EtOAc (3:1), yielding >95% enantiomeric excess for the cis isomer.

Hydrogenation and Functional Group Transformations

Catalytic Hydrogenation of Unsaturated Intermediates

Selective hydrogenation of exocyclic double bonds in 5-methylene piperidines (e.g., 122c) using H₂/Pd-C in methanol installs the methyl group while preserving the (2S)-configuration. Excessive water during work-up promotes E1cB elimination, forming diene byproducts (e.g., 123, 56% yield), necessitating careful control of reaction conditions.

Optimized Conditions :

  • Catalyst : Pd/C (10% w/w)
  • Pressure : 1 atm H₂
  • Solvent : MeOH/H₂O (10:1 v/v)
  • Yield : 60% (122c), 19% (123)

Functionalization via Nucleophilic Substitution

Alkylation of piperidine-2-methanol with 2-bromo-4′-chloroacetophenone in acetone introduces the phenylpropan-2-yl group, albeit with moderate yields (45–50%). Steric hindrance at the piperidine nitrogen limits efficiency, prompting the use of polar aprotic solvents (e.g., DMF) to enhance reactivity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Stereoselectivity (trans:cis) Reference
Cu-Catalyzed Cyclization L-Serine NaH-mediated cyclization 55–85 3:1 (TFA-protected)
Pd-Catalyzed Amination Bromo-acetal 15 Allylic amination 68 N/A
Reductive Cyclization Aldehyde 65 NaBH₄ reduction 70 1:1
Chiral Pool Synthesis L-Aspartic acid Pd-catalyzed coupling 39 >95% ee
Alkylation Piperidine-2-methanol Acetone reflux 45–50 N/A

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-1-Phenylpropan-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-[(2S)-1-Phenylpropan-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2S)-1-Phenylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S)-1-(Arylacetyl)-2-(Aminomethyl)piperidine Derivatives

Structural Features: These compounds feature an arylacetyl group at the piperidine nitrogen and an aminomethyl substituent at the 2-position. The (2S) configuration is critical for activity . Pharmacological Profile:

  • Selectivity : Exceptionally high κ-opioid receptor selectivity (κ/μ ratios up to 6500:1).
  • Potency: Ki values for κ-opioid binding as low as 0.24 nM, surpassing morphine in antinociceptive assays (ED50 = 0.05 mg/kg vs. morphine’s 1.25 mg/kg) . Applications: Potential analgesics with reduced μ-opioid side effects (e.g., respiratory depression).
Table 1: Key Data for (2S)-1-(Arylacetyl) Derivatives
Compound κ Ki (nM) κ/μ Selectivity ED50 (mg/kg)
3,4-Dichlorophenylacetyl 0.24 6500:1 0.05
4-Trifluoromethylphenylacetyl 0.57 4100:1 0.07

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)

Structural Features : A benzodioxolyl carbonyl group replaces the phenylpropan-2-yl moiety.
Pharmacological Profile :

  • Target : AMPA receptor (Ki = 12.3 μM for lead compound 5b) .
  • Activity : Demonstrated anti-fatigue effects in murine models, increasing swimming endurance by 40% compared to controls.
    Applications : Investigational compound for fatigue management.

2-Phenyl-2-(1-piperidinyl)propane (PPP)

Structural Features : Features a dimethylbenzyl group instead of the phenylpropan-2-yl chain.
Properties :

Gacyclidine (1-[(1R,2S)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine)

Structural Features : Incorporates a thiophene-substituted cyclohexyl group.
Pharmacological Profile :

  • Target : NMDA receptor antagonist.
  • Applications : Neuroprotective agent in traumatic brain injury and stroke models .
Table 2: Structural and Functional Comparison
Compound Key Substituent Target Selectivity/Potency
1-[(2S)-1-Phenylpropan-2-yl]piperidine (2S)-Phenylpropan-2-yl Not reported N/A
(2S)-1-(Arylacetyl) derivatives Arylacetyl + aminomethyl κ-Opioid receptor Ki = 0.24 nM; ED50 = 0.05 mg/kg
1-BCP Benzodioxolyl carbonyl AMPA receptor Ki = 12.3 μM
PPP Dimethylbenzyl Research chemical logP = 3.2
Gacyclidine Thiophene-cyclohexyl NMDA receptor Neuroprotective

Key Insights from Structure-Activity Relationships (SAR)

  • Stereochemistry : The (2S) configuration in both this compound and the arylacetyl derivatives is critical for receptor interaction, likely due to optimal spatial alignment with binding pockets .
  • Substituent Effects: Electron-Withdrawing Groups: Enhance κ-opioid affinity (e.g., 3,4-dichloro in arylacetyl derivatives) . Lipophilic Groups: Improve CNS penetration (e.g., dimethylbenzyl in PPP) . Heterocyclic Moieties: Redirect activity to non-opioid targets (e.g., thiophene in Gacyclidine for NMDA antagonism) .

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